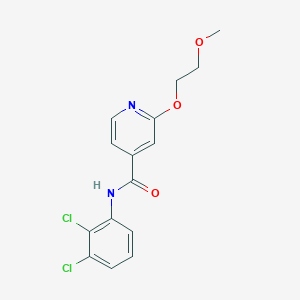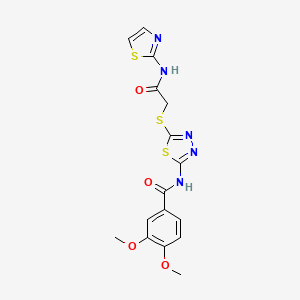![molecular formula C17H18N2O5 B2833505 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034454-91-4](/img/structure/B2833505.png)
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound primarily studied for its pharmacological potential and unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis techniques. A common route might involve the formation of the benzo[d][1,3]dioxole core followed by subsequent functionalization steps to introduce the pyridine and carboxamide groups.
Typical reaction conditions include:
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)
Reagents: Methylating agents, oxidizing agents, and amine sources
Catalysts: Lewis acids or bases, depending on the step
Industrial Production Methods: For industrial-scale synthesis, continuous flow reactors and optimization of reaction conditions for higher yield and purity are critical. Industrial methods often involve automated synthesis techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy and methyl groups present on the pyridine ring can undergo oxidation reactions, forming corresponding aldehydes or ketones.
Reduction: The compound can be reduced at various points, particularly the carbonyl group on the pyridine ring.
Substitution: Nucleophilic substitutions are possible, especially on the pyridine ring where positions 2 and 6 are often reactive.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or Potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl halides in the presence of bases like potassium carbonate (K2CO3)
Major Products:
Oxidation Products: Corresponding aldehydes or ketones depending on the starting position
Reduction Products: Alcohols or hydrocarbons
Substitution Products: Various alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, this compound serves as a building block for creating more complex molecules due to its functional groups. Its unique structure provides insights into reaction mechanisms and pathways.
Biology: In biological research, it can act as a probe or inhibitor for various biochemical pathways, particularly those involving pyridine derivatives.
Medicine: Pharmacologically, this compound and its derivatives are studied for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The structure allows for interactions with specific protein targets.
Industry: In industry, it's utilized in the development of new materials with specific properties, such as UV absorption or fluorescence, due to its aromatic rings and conjugated system.
Mecanismo De Acción
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions often involve:
Binding to enzyme active sites: Inhibiting or modulating enzymatic activities
Interacting with receptor proteins: Modulating signal transduction pathways
Affecting gene expression: Through direct interaction or via signaling cascades
Comparación Con Compuestos Similares
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide derivatives: With variations in the benzo[d][1,3]dioxole or pyridine substituents
Other pyridine carboxamides: Featuring different functional groups such as fluoro, chloro, or nitro groups
Uniqueness: this compound stands out due to its specific combination of a methoxy group on the pyridine ring and a benzo[d][1,3]dioxole scaffold, which imparts unique steric and electronic properties influencing its reactivity and interaction with biological targets.
There you have it! An in-depth look at the fascinating compound this compound
Propiedades
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-7-13(22-2)9-16(20)19(11)6-5-18-17(21)12-3-4-14-15(8-12)24-10-23-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUGKIFFEQYXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2833427.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2833428.png)
![ethyl 3-[(4-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2833432.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2833434.png)



![(2-methoxycarbonylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2833440.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
